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Compound of Interest

Compound Name: Non-4-en-6-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Non-4-en-6-yn-1-ol is a sparsely documented compound in scientific literature.
The following protocols, data, and applications are based on established principles of organic
chemistry and extrapolations from related enyne alcohol structures. These notes are intended
to serve as a guiding framework for the synthesis, characterization, and potential application of
this molecule.

Introduction

Non-4-en-6-yn-1-ol is a polyfunctionalized unsaturated alcohol containing a nine-carbon chain
with a primary alcohol at position 1, a carbon-carbon double bond (ene) at position 4, and a
carbon-carbon triple bond (yne) at position 6. The strategic placement of these three distinct
functional groups—a hydroxyl group, an alkene, and an alkyne—makes it a potentially valuable
and versatile building block in organic synthesis and medicinal chemistry. The non-conjugated
arrangement of the double and triple bonds influences its electronic properties and reactivity
compared to conjugated enynols. This document provides a proposed synthetic protocol,
predicted physicochemical properties, and potential research applications for Non-4-en-6-yn-1-
ol.

Physicochemical Properties

The experimental data for Non-4-en-6-yn-1-ol is not readily available. The following table
summarizes the predicted physicochemical properties based on its structure and data from its
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isomer, (Z)-Non-6-en-1-yn-4-ol[1].

Notes

Property Predicted Value
Molecular Formula CoH140
Molecular Weight 138.21 g/mol

Calculated based on the

molecular formula.[1]

IUPAC Name non-4-en-6-yn-1-ol
Predicted to be a colorless to Based on similar unsaturated
Appearance o
pale yellow liquid alcohols.
Expected to be higher than
Boiling Point Not determined shorter-chain analogs like
Hept-4-en-6-yn-1-ol.
Sparingly soluble in water, ) ] )
. ) . Typical for medium-chain
Solubility soluble in organic solvents

(e.g., ethanol, ether, DCM)

alcohols.

Hydrogen Bond Donor Count 1 From the hydroxyl group.[1]
Hydrogen Bond Acceptor

1 From the oxygen atom.[1]
Count
Rotatable Bond Count 5 [1]

Experimental Protocols
Proposed Synthesis via Sonogashira Coupling

The synthesis of enynes is commonly achieved through palladium-catalyzed cross-coupling

reactions, such as the Sonogashira coupling.[2][3][4] This protocol outlines a hypothetical, two-

step synthesis of Non-4-en-6-yn-1-ol.

Step 1: Synthesis of Hept-4-en-1-ol from a protected 4-pentyn-1-ol and a vinyl halide. This

would be followed by deprotection. Step 2: A more direct conceptual approach involves

coupling a suitable vinyl halide with a terminal alkyne alcohol. A plausible route is the
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Sonogashira coupling of a protected 4-pentyn-1-ol with a vinyl halide, followed by coupling with
another suitable fragment and subsequent deprotection.

A more direct, albeit hypothetical, Sonogashira coupling protocol is presented below.
Protocol: Synthesis of Non-4-en-6-yn-1-ol

Objective: To synthesize Non-4-en-6-yn-1-ol by coupling a C4 vinyl component with a C5
alkyne alcohol component.

Materials:

1-Bromo-but-2-ene

e Pent-4-yn-1-ol

o Palladium catalyst (e.g., Pd(PPhs)a4)

o Copper(l) iodide (Cul)

e Amine base (e.g., triethylamine or diisopropylamine)
e Anhydrous solvent (e.g., THF or DMF)

 Inert gas (Argon or Nitrogen)

Standard glassware for air-sensitive reactions
Procedure:

e Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere,
dissolve pent-4-yn-1-ol (1.0 eq) in the anhydrous solvent.

o Catalyst Addition: To the solution, add the palladium catalyst (e.g., 0.05 eq), copper(l) iodide
(0.1 eq), and the amine base (2.0 eq).

o Substrate Addition: Slowly add 1-bromo-but-2-ene (1.1 eq) to the reaction mixture at room
temperature.
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e Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor
the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS).

o Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the
mixture through a pad of celite to remove the catalyst.

o Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether
or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to obtain
pure Non-4-en-6-yn-1-ol.

Caption: Proposed synthesis workflow for Non-4-en-6-yn-1-ol.

Protocol for Structural Characterization

The identity and purity of the synthesized Non-4-en-6-yn-1-ol should be confirmed using
standard analytical techniques.[5][6][7]

Protocol: Characterization of Non-4-en-6-yn-1-ol

Objective: To confirm the structure and assess the purity of the synthesized compound.
Methods & Expected Results:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCIz). Expected signals
would include a triplet for the terminal methyl group, multiplets for the methylene protons,
distinct signals for the vinylic protons around 5.5-6.0 ppm, and a signal for the alcohol
proton (which can be exchanged with D20).[7][8] The protons on the carbons adjacent to
the alcohol will appear as a characteristic triplet.

o 13C NMR: Expected signals would include peaks in the aliphatic region for the sp3 carbons,
two peaks in the olefinic region (~120-140 ppm) for the sp? carbons of the double bond,

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b8481844?utm_src=pdf-body
https://www.benchchem.com/product/b8481844?utm_src=pdf-body
https://www.benchchem.com/product/b8481844?utm_src=pdf-body
https://www.researchgate.net/publication/263986477_Identification_of_an_Alcohol_with_13C_NMR_Spectroscopy
https://pubs.acs.org/doi/pdf/10.1021/jacs.5c07630
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b8481844?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_17%3A_Alcohols_and_Phenols/17.11_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8481844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

two peaks in the alkynyl region (~70-90 ppm) for the sp carbons of the triple bond, and a
peak for the carbon attached to the hydroxyl group (~60-70 ppm).

e Mass Spectrometry (MS):
o Technique: Use Electron lonization (El) or Electrospray lonization (ESI).

o Expected Result: The molecular ion peak [M]* or [M+H]* should correspond to the
molecular weight of the compound (m/z = 138.21). Characteristic fragmentation patterns
for alcohols include alpha-cleavage and dehydration.[8]

« Infrared (IR) Spectroscopy:
o Technique: Analyze a thin film of the liquid sample.

o Expected Result: Characteristic absorption bands should be observed for the O-H stretch
(broad, ~3300 cm~1), C-H stretches (sp?, sp?, sp), C=C stretch (~2100-2200 cm~1, may be
weak), C=C stretch (~1650 cm~1), and C-O stretch (~1050 cm™1).

Caption: Standard workflow for chemical structure characterization.

Potential Applications and Derivatization

The unique combination of functional groups in Non-4-en-6-yn-1-ol opens up humerous
possibilities for its use in research and development.

o Synthetic Building Block: The terminal alkyne can participate in copper-catalyzed azide-
alkyne cycloaddition (CUAAC) or "click chemistry" reactions to synthesize triazole-containing
compounds. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a
leaving group for nucleophilic substitution. The alkene is available for reactions such as
hydrogenation, epoxidation, or metathesis.

e Drug Development: Enyne moieties are present in some natural products and biologically
active compounds. This molecule could serve as a scaffold or intermediate in the synthesis
of novel therapeutic agents. The different functional groups allow for the systematic
modification of the structure to explore structure-activity relationships (SAR).
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* Materials Science: As a bifunctional monomer, it could potentially be used in polymerization
reactions to create novel polymers with unique properties derived from the alkene and
alkyne functionalities.

Potential Derivatization Pathways

Hydrogenation Nonan-1-ol

Epoxidation Epoxide
y
Non-4-en-6-yn-1-ol Alcohol Esterification Ester Derivative
%‘
Alkyne
Oxidation En-yn-al

Click Chemistry

Triazole Derivative

(e.g., CUAAC)

Click to download full resolution via product page

Caption: Potential chemical transformations of Non-4-en-6-yn-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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